Synthesis Yield: Engineered Enzyme Variants Outperform Wild-Type by 3-6 Fold
The chemoenzymatic synthesis of UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal) from 6-azido-6-deoxy-D-galactose-1-phosphate is inefficient when using wild-type (WT) enzymes. Direct comparison of enzyme variants shows that the GalK-E37S and GalU-D133V mutants achieve a 3- to 6-fold higher rate of synthesis compared to their wild-type counterparts [1]. This improvement is critical for the compound's commercial viability and large-scale research use.
| Evidence Dimension | Synthesis Rate (Relative Product Formation) |
|---|---|
| Target Compound Data | 3-6 fold higher production of UDP-6AzGal using GalK-E37S and GalU-D133V variants |
| Comparator Or Baseline | Wild-type (WT) GalK and GalU enzymes |
| Quantified Difference | 3-fold to 6-fold increase |
| Conditions | In vitro coupled enzymatic assay for UDP-6-azido-6-deoxy-D-galactose synthesis |
Why This Matters
This demonstrates that robust and scalable production of UDP-6AzGal is dependent on specific engineered enzymes, justifying the compound's 'pricy' procurement cost and ensuring reliable sourcing.
- [1] Ortiz-Soto, M. E., Baier, M., Brenner, D., Timm, M., & Seibel, J. (2023). Single-mutations at the galactose-binding site of enzymes GalK, GalU, and LgtC enable the efficient synthesis of UDP-6-azido-6-deoxy-d-galactose and azido-functionalized Gb3 analogs. Glycobiology, 33(8), 651-660. View Source
